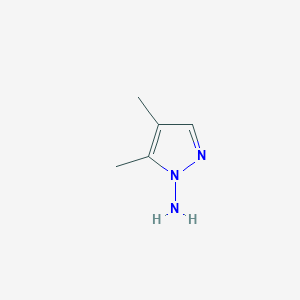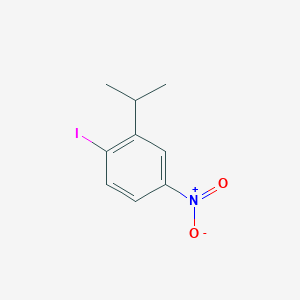
1-Iodo-4-nitro-2-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-nitroisopropylbenzene is an organic compound with the molecular formula C9H10INO2. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a nitro group, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-5-nitroisopropylbenzene typically involves the nitration of isopropylbenzene followed by iodination. The nitration process introduces a nitro group to the benzene ring, and the iodination step introduces the iodine atom. The reaction conditions for these steps often involve the use of nitric acid and sulfuric acid for nitration, and iodine and a suitable oxidizing agent for iodination .
Industrial Production Methods
In an industrial setting, the production of 2-iodo-5-nitroisopropylbenzene may involve large-scale nitration and iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-nitroisopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and iodine substituents on the benzene ring make it susceptible to further substitution reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron with hydrochloric acid are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Reduction Reactions: The major product is 2-iodo-5-aminoisopropylbenzene.
Oxidation Reactions: The major product is 2-iodo-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-Iodo-5-nitroisopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-iodo-5-nitroisopropylbenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can act as a leaving group in substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-5-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered.
2-Bromo-5-nitroisopropylbenzene: Similar structure but with a bromine atom instead of iodine.
2-Iodo-4-nitroisopropylbenzene: The nitro group is in a different position on the benzene ring.
Uniqueness
2-Iodo-5-nitroisopropylbenzene is unique due to the combination of its substituents, which confer distinct reactivity and steric properties. The presence of both an electron-withdrawing nitro group and a bulky isopropyl group influences its chemical behavior, making it a valuable compound for various synthetic applications .
Propiedades
Número CAS |
31539-92-1 |
|---|---|
Fórmula molecular |
C9H10INO2 |
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
1-iodo-4-nitro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10INO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3 |
Clave InChI |
QQZGOJBZSKJIKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


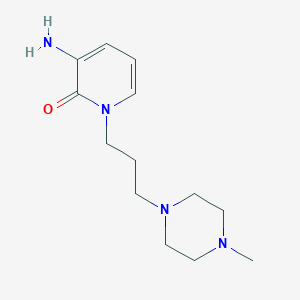

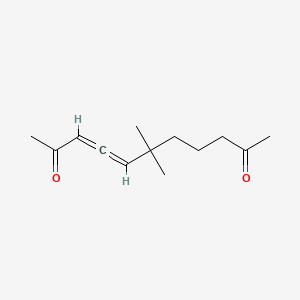
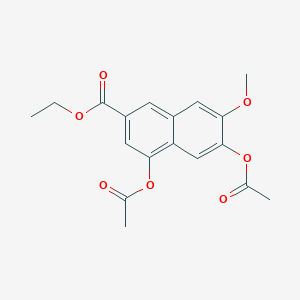

![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)

![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)

![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)

